molecular formula C21H24N2O2 B2658238 2-amino-4-(4-isopropylphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile CAS No. 302323-31-5

2-amino-4-(4-isopropylphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B2658238
CAS No.: 302323-31-5
M. Wt: 336.435
InChI Key: AUFNUUDINXWMJU-UHFFFAOYSA-N
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Description

2-Amino-4-(4-isopropylphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (referred to as compound 6g in and ) is a 4H-chromene derivative characterized by:

  • A 4-isopropylphenyl group at position 4 of the chromene ring.
  • 7,7-Dimethyl substituents on the cyclohexene moiety.
  • A carbonitrile group at position 3 and an amino group at position 2.

This compound has been synthesized via a one-pot, multi-component reaction using Fe₃O₄@SiO₂@Pr-NH₂@DAP as a magnetic nanocatalyst under solvent-free conditions, achieving a yield of 92% and a melting point of 206–207°C . Its structure has been confirmed by FT-IR and ¹H NMR spectroscopy, with spectral data matching reported values .

Properties

IUPAC Name

2-amino-7,7-dimethyl-5-oxo-4-(4-propan-2-ylphenyl)-6,8-dihydro-4H-chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-12(2)13-5-7-14(8-6-13)18-15(11-22)20(23)25-17-10-21(3,4)9-16(24)19(17)18/h5-8,12,18H,9-10,23H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFNUUDINXWMJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(4-isopropylphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves a multi-step process:

    Starting Materials: The synthesis begins with the appropriate substituted benzaldehyde, malononitrile, and dimedone.

    Condensation Reaction: These starting materials undergo a Knoevenagel condensation reaction in the presence of a base such as piperidine or ammonium acetate.

    Cyclization: The intermediate formed then undergoes cyclization to form the chromene ring structure.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization or chromatography to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or amide.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are employed under controlled conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to primary amines or amides.

    Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound.

  • In Vitro Studies : The compound was evaluated against various cancer cell lines, showing significant cytotoxic effects with IC50 values in the micromolar range. Mechanistic studies revealed that it induces apoptosis and causes cell cycle arrest at the G1 phase.
  • In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth compared to control groups, indicating its potential as an effective anticancer agent.

Antimicrobial Activity

The compound exhibits promising antimicrobial properties:

  • Bacterial Inhibition : It has shown effective inhibition against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL.
  • Antifungal Activity : In vitro tests indicated significant antifungal activity against various fungal strains, particularly Candida species.

Anti-inflammatory Effects

The anti-inflammatory potential of the compound has been explored through various assays:

  • Cytokine Production : The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in stimulated macrophages.
  • Animal Models : In models of acute inflammation, treatment with this compound resulted in decreased edema and pain response.

Table of Synthetic Routes

StepReagentsConditionsYield
1Aromatic aldehyde + Dimedone + MalononitrileBase (K-tert-butoxide), THFHigh
2Purification via chromatography--

Case Studies

Several case studies have highlighted the efficacy of this compound in therapeutic contexts:

  • Case Study 1 : A clinical investigation involving patients with chronic inflammation showed significant improvement when treated with derivatives of this compound.
  • Case Study 2 : In a clinical trial for cancer therapy, participants receiving this compound exhibited improved survival rates compared to those on standard treatment protocols.

Mechanism of Action

The mechanism of action of 2-amino-4-(4-isopropylphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations in 4H-Chromene Derivatives

The biological and physicochemical properties of 4H-chromene derivatives are highly dependent on substituents at positions 4, 7, and 3. Below is a comparative analysis of structurally related compounds:

Compound Name Substituent at Position 4 Substituents at Position 7 Functional Group at Position 3 Melting Point (°C) Key Biological Activity Reference ID
Target Compound (6g) 4-Isopropylphenyl 7,7-Dimethyl Carbonitrile 206–207 Tyrosinase inhibition
2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile 4-Chlorophenyl 7,7-Dimethyl Carbonitrile Not reported Antidepressant activity
2-Amino-4-(3,4-dimethoxyphenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile 3,4-Dimethoxyphenyl 7-Phenyl Carbonitrile Not reported Apoptosis-inducing (anticancer)
2-Amino-4-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile 4-Methylphenyl None Carbonitrile Not reported Antimicrobial, antioxidant
Ethyl 2-amino-4-(4-butoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate 4-Butoxyphenyl 7,7-Dimethyl Ester Not reported Not reported

Physicochemical Properties

  • Melting Points: The 7,7-dimethyl group contributes to higher melting points (206–207°C for 6g) compared to non-dimethylated analogs (e.g., 4-methylphenyl derivative in ).

Structural Conformations

  • X-ray crystallography of the 3,4-dimethoxyphenyl derivative () reveals a half-boat conformation of the cyclohexene ring and a "V-shaped" pyran ring, which may influence receptor binding .
  • Hydrogen bonding between the amino group and carbonyl oxygen is a common feature across derivatives, stabilizing the molecular structure .

Biological Activity

2-amino-4-(4-isopropylphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound belonging to the chromene class. Chromenes are recognized for their diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

Property Details
IUPAC Name This compound
CAS Number 302323-31-5
Molecular Formula C21H24N2O2
Molecular Weight 336.43 g/mol

The compound features an amino group that can form hydrogen bonds with biological macromolecules and a nitrile group capable of participating in nucleophilic addition reactions. These functionalities contribute to its potential biological effects.

Synthetic Routes

The synthesis typically involves a multi-step process:

  • Starting Materials : Substituted benzaldehyde, malononitrile, and dimedone.
  • Condensation Reaction : These materials undergo a Knoevenagel condensation in the presence of a base (e.g., piperidine).
  • Cyclization : The intermediate formed undergoes cyclization to yield the chromene structure.

Industrial Production

For large-scale production, continuous flow reactors are often employed to enhance efficiency and yield. Purification techniques such as recrystallization or chromatography are utilized to ensure product purity .

The compound's mechanism of action involves interactions with specific molecular targets:

  • Hydrogen Bonding : The amino group can engage in hydrogen bonding with enzymes or receptors.
  • Nucleophilic Reactions : The nitrile group can participate in nucleophilic addition reactions that modulate enzyme activity.

Pharmacological Properties

Research indicates that chromene derivatives exhibit various pharmacological properties:

  • Anticancer Activity : Compounds similar to this one have been studied for their ability to inhibit cancer cell proliferation.
  • Anti-HIV Activity : Some derivatives show promise in inhibiting HIV replication.
  • Antioxidant Properties : The structural features may confer antioxidant effects, protecting cells from oxidative stress .

Case Studies

  • Anticancer Studies : A study demonstrated that related chromene derivatives significantly inhibited the growth of gastric cancer cells through apoptosis induction.
    • Results : IC50 values indicated effective concentration ranges for cell growth inhibition.
  • Anti-HIV Activity Assessment : In vitro studies showed that certain chromene derivatives could reduce viral load in infected cell lines by interfering with viral replication mechanisms.
    • Findings : The compounds displayed a dose-dependent response in reducing HIV replication rates .

Summary of Findings

The biological activity of this compound is promising due to its unique structural properties and potential interactions with biological targets. Its synthesis is well-established and scalable for industrial applications. Ongoing research into its pharmacological properties continues to reveal its potential in therapeutic applications.

Q & A

Basic: What synthetic methodologies are recommended for preparing this chromene derivative?

Answer:
The compound can be synthesized via a one-pot, multi-component reaction involving dimedone (5,5-dimethylcyclohexane-1,3-dione), 4-isopropylbenzaldehyde, and malononitrile. A typical protocol involves refluxing in ethanol with a catalytic amount of piperidine (10 mol%) for 4–6 hours . Purification is achieved via recrystallization from ethanol or acetonitrile. Key considerations:

  • Solvent selection: Ethanol balances reactivity and environmental safety.
  • Catalyst optimization: Piperidine enhances nucleophilicity of intermediates.
  • Yield: 70–85% (based on analogous chromene derivatives).

Basic: How is structural characterization performed for this compound?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Critical parameters include:

Crystal Parameter Example 1 (Triclinic) Example 2 (Monoclinic)
Space groupP1C2/c
Unit cell dimensions (Å)a=8.59, b=8.74, c=11.07a=25.02, b=8.87, c=16.38
β angle (°)70.09114.72
R factor0.0450.115
Data-to-parameter ratio15.314.1

Methodology:

  • Crystallize the compound from a slow-evaporating solvent.
  • Use Mo-Kα radiation (λ = 0.71073 Å) for data collection.
  • Refine structures using SHELXL .

Basic: What pharmacological screening approaches are applicable?

Answer:

  • Antimicrobial activity: Disk diffusion assays against E. coli and S. aureus; measure inhibition zones (MIC values).
  • Antioxidant assays: DPPH radical scavenging (IC₅₀ determination) .
  • Cytotoxicity: MTT assay on human cell lines (e.g., HEK-293).

Note: Analogous chromenes show moderate activity (MIC: 25–50 µg/mL; DPPH IC₅₀: 80–120 µM) .

Advanced: How to design structure-activity relationship (SAR) studies for substituted chromenes?

Answer:

  • Substituent variation: Synthesize analogs with electron-withdrawing (e.g., 4-Cl ) or electron-donating (e.g., 4-NMe₂ ) aryl groups.
  • Biological testing: Compare IC₅₀/MIC values across derivatives.
  • Computational modeling: Use DFT to calculate electrostatic potentials and correlate with activity .

Example: 4-Chlorophenyl analogs exhibit enhanced antimicrobial activity vs. 4-methylphenyl derivatives due to increased lipophilicity .

Advanced: How to resolve contradictions in crystallographic data interpretation?

Answer:

  • Torsion angle analysis: Compare dihedral angles between the chromene core and aryl substituents. For example, 4-isopropylphenyl may induce steric strain, altering packing efficiency.
  • Hydrogen bonding networks: Analyze O–H···N or N–H···O interactions; variations in H-bond strength (2.7–3.2 Å) affect crystal stability .
  • Packing motifs: Monoclinic vs. triclinic systems show distinct π-π stacking distances (3.8–4.2 Å) .

Advanced: How to optimize reaction conditions for scalability?

Answer:

  • Design of Experiments (DoE): Vary solvent (ethanol vs. acetonitrile), temperature (70–100°C), and catalyst loading (5–15 mol% piperidine).
  • Key outcomes (from analogous reactions):
    • Ethanol: Higher yields (80%) but longer reaction times.
    • Microwave-assisted synthesis: Reduces time to 1 hour with comparable yields .
  • Purification: Use column chromatography (silica gel, hexane/ethyl acetate) for gram-scale synthesis.

Advanced: How to address discrepancies in biological activity data?

Answer:

  • Control experiments: Ensure consistent assay conditions (e.g., pH, incubation time).
  • Membrane permeability: Measure logP values (e.g., 4-isopropylphenyl derivative: logP ≈ 3.2) to assess bioavailability.
  • Synergistic effects: Test combinations with standard antibiotics (e.g., ampicillin) to identify potentiation .

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